2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety, contributes to its wide range of chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable halogenated precursor.
Condensation with Acetohydrazide: The final step involves the condensation of the triazole-thiol intermediate with acetohydrazide in the presence of an aldehyde or ketone to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazide and aldehyde or ketone.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazide and corresponding aldehyde or ketone.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound, in particular, has shown promise in preliminary studies for its ability to inhibit certain enzymes and pathways involved in disease processes.
Medicine
In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloproteins. The hydrazone linkage can interact with enzymes, altering their activity. Additionally, the aromatic rings can engage in π-π interactions with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
- 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
Uniqueness
Compared to these similar compounds, 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide stands out due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The specific combination of substituents in this compound may result in unique interactions with biological targets, making it a distinct candidate for further research and development.
Properties
Molecular Formula |
C25H22FN5O2S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22FN5O2S/c1-2-33-22-13-11-21(12-14-22)31-24(19-8-4-3-5-9-19)29-30-25(31)34-17-23(32)28-27-16-18-7-6-10-20(26)15-18/h3-16H,2,17H2,1H3,(H,28,32)/b27-16+ |
InChI Key |
FSOOPBMLOMKAFX-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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